3-(Benzyloxy)-2-chlorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 246.69 g/mol. It is classified as an aromatic aldehyde due to the presence of the aldehyde functional group and aromatic rings in its structure. This compound is notable for its potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
3-(Benzyloxy)-2-chlorobenzaldehyde belongs to the class of compounds known as substituted benzaldehydes. Its unique structure includes both a benzyloxy group and a chlorine atom, which contribute to its reactivity and functional properties.
The synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde typically involves the following steps:
In industrial settings, continuous flow processes may be employed to improve yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance scalability .
The molecular structure of 3-(Benzyloxy)-2-chlorobenzaldehyde features:
The compound's structural representation can be expressed in SMILES notation as O=CC1=CC=CC(OCC2=CC=CC=C2)=C1Cl
.
3-(Benzyloxy)-2-chlorobenzaldehyde can undergo several chemical reactions:
The mechanism of action for reactions involving 3-(Benzyloxy)-2-chlorobenzaldehyde varies depending on the type of reaction:
Relevant data regarding specific physical constants may require further experimental determination.
3-(Benzyloxy)-2-chlorobenzaldehyde has several significant applications:
This compound's unique structure provides diverse chemical transformations, making it valuable in various scientific fields.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: